molecular formula C12H17NO B12726361 3-(Dimethylamino)-2-methylpropiophenone, (R)- CAS No. 48141-77-1

3-(Dimethylamino)-2-methylpropiophenone, (R)-

Cat. No.: B12726361
CAS No.: 48141-77-1
M. Wt: 191.27 g/mol
InChI Key: IBKTXALXQACSRE-SNVBAGLBSA-N
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Description

3-(Dimethylamino)-2-methylpropiophenone, ®- is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of a dimethylamino group attached to the aromatic ring and a methyl group on the propiophenone backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-methylpropiophenone, ®- typically involves the reaction of para-methylacetophenone with dimethylformamide dimethyl acetal. This reaction proceeds under controlled conditions to yield the desired enaminone compound . The reaction conditions often include the use of solvents such as toluene and specific temperature controls to ensure the formation of the target compound.

Industrial Production Methods

In industrial settings, the production of 3-(Dimethylamino)-2-methylpropiophenone, ®- may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-methylpropiophenone, ®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution on the aromatic ring.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, alcohols, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Dimethylamino)-2-methylpropiophenone, ®- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methylpropiophenone, ®- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring provides a stable framework for various chemical modifications, enhancing its versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-2-methylpropiophenone, ®- is unique due to its specific substitution pattern on the aromatic ring and the presence of the propiophenone backbone. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

48141-77-1

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2R)-3-(dimethylamino)-2-methyl-1-phenylpropan-1-one

InChI

InChI=1S/C12H17NO/c1-10(9-13(2)3)12(14)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m1/s1

InChI Key

IBKTXALXQACSRE-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CN(C)C)C(=O)C1=CC=CC=C1

Canonical SMILES

CC(CN(C)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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